molecular formula C23H28N2O5 B5092146 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate

1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate

Numéro de catalogue B5092146
Poids moléculaire: 412.5 g/mol
Clé InChI: KKCPMRDVFKEIIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate, also known as BCT-100, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BCT-100 is a small molecule that acts as an antagonist of the serotonin 5-HT2B receptor. This receptor is involved in a variety of physiological processes, including cardiovascular function, smooth muscle contraction, and platelet aggregation. In

Mécanisme D'action

1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate acts as an antagonist of the serotonin 5-HT2B receptor. This receptor is involved in the regulation of smooth muscle contraction, platelet aggregation, and cardiovascular function. By blocking this receptor, 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate can reduce pulmonary artery pressure and improve cardiac function in animal models of PAH. 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate has also been shown to reduce fibrosis by inhibiting the activation of fibroblasts, which are cells that produce excess connective tissue in response to injury or inflammation.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate has been shown to have several biochemical and physiological effects. In animal models of PAH, 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate reduces pulmonary artery pressure and improves cardiac function. 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate also reduces fibrosis in animal models of liver and lung fibrosis. In addition, 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate has been shown to inhibit the proliferation of smooth muscle cells and reduce platelet aggregation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate is that it is a small molecule that can be easily synthesized in the lab. This makes it a useful tool for studying the serotonin 5-HT2B receptor and its role in various physiological processes. However, one limitation of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate is that it is not highly selective for the 5-HT2B receptor and can also bind to other receptors, such as the 5-HT2A receptor. This can make it difficult to determine the specific effects of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate on the 5-HT2B receptor.

Orientations Futures

There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate. One area of research is the development of more selective antagonists of the 5-HT2B receptor. This could help to better understand the specific role of this receptor in various physiological processes. Another area of research is the potential use of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate in the treatment of other fibrotic diseases, such as kidney fibrosis and scleroderma. Finally, further studies are needed to determine the safety and efficacy of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate in human clinical trials.

Méthodes De Synthèse

The synthesis of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate involves several steps, including the reaction of 4-biphenylcarboxylic acid with sec-butylamine to form 4-biphenylcarbonyl-sec-butylamine. This compound is then reacted with oxalyl chloride to form the oxalyl chloride derivative, which is then treated with piperazine to form 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate oxalate. The final product is a white crystalline powder with a melting point of 214-216 °C.

Applications De Recherche Scientifique

1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate has been studied for its potential therapeutic applications in a variety of fields. One area of research is its potential use in the treatment of pulmonary arterial hypertension (PAH). PAH is a rare but serious condition that affects the blood vessels in the lungs and can lead to heart failure. 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate has been shown to reduce pulmonary artery pressure and improve cardiac function in animal models of PAH.
Another area of research is the potential use of 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate in the treatment of fibrosis. Fibrosis is a condition in which excess connective tissue forms in an organ or tissue, leading to scarring and impaired function. 1-(4-biphenylylcarbonyl)-4-sec-butylpiperazine oxalate has been shown to reduce fibrosis in animal models of liver and lung fibrosis.

Propriétés

IUPAC Name

(4-butan-2-ylpiperazin-1-yl)-(4-phenylphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.C2H2O4/c1-3-17(2)22-13-15-23(16-14-22)21(24)20-11-9-19(10-12-20)18-7-5-4-6-8-18;3-1(4)2(5)6/h4-12,17H,3,13-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCPMRDVFKEIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Biphenylylcarbonyl)-4-sec-butylpiperazine oxalate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.